Delafloxacin Meglumine

Antimicrobial susceptibility MIC Staphylococcus aureus

Delafloxacin meglumine is the only FDA-approved anionic (non-zwitterionic) fluoroquinolone, supplied as the meglumine salt for 100 mg/mL aqueous solubility—>58-fold higher than ciprofloxacin HCl. Its weakly acidic structure retains potency at pH 5.5–6.5, enabling accurate MIC determination against MRSA and levofloxacin-resistant streptococci in acidic infection models where zwitterionic fluoroquinolones fail. Matched IV (300 mg/vial) and oral (450 mg) forms with established AUC bioequivalence support seamless switch-therapy trials.

Molecular Formula C25H29ClF3N5O9
Molecular Weight 636.0 g/mol
CAS No. 352458-37-8
Cat. No. B1663749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDelafloxacin Meglumine
CAS352458-37-8
Synonyms1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-7-(3-hydroxyazetidin-1-yl)-4-oxoquinoline-3-carboxylic acid; (2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol
Molecular FormulaC25H29ClF3N5O9
Molecular Weight636.0 g/mol
Structural Identifiers
SMILESCNCC(C(C(C(CO)O)O)O)O.C1C(CN1C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4=C(C=C(C(=N4)N)F)F)F)O
InChIInChI=1S/C18H12ClF3N4O4.C7H17NO5/c19-12-13-7(1-9(20)14(12)25-3-6(27)4-25)15(28)8(18(29)30)5-26(13)17-11(22)2-10(21)16(23)24-17;1-8-2-4(10)6(12)7(13)5(11)3-9/h1-2,5-6,27H,3-4H2,(H2,23,24)(H,29,30);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1
InChIKeyAHJGUEMIZPMAMR-WZTVWXICSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Delafloxacin Meglumine (CAS 352458-37-8): A Non-Zwitterionic Fluoroquinolone Antibiotic for Research and Formulation Development


Delafloxacin meglumine (ABT-492 meglumine, WQ-3034 meglumine, RX-3341 meglumine) is a small-molecule fluoroquinolone antibiotic supplied as the meglumine salt for enhanced aqueous solubility [1]. Distinct from most fluoroquinolones, delafloxacin lacks a protonatable substituent at the C-7 position, rendering the molecule weakly acidic and non-zwitterionic—a structural feature that directly influences its activity profile in low-pH environments [2]. It is approved (FDA 2017) as Baxdela® for acute bacterial skin and skin structure infections (ABSSSI) and is available as both intravenous powder and oral tablet formulations [1][3]. For researchers and formulators, the meglumine counterion is critical: it stabilizes the crystalline form and dramatically improves water solubility compared to the free base [4].

Why Delafloxacin Meglumine Cannot Be Interchanged with Ciprofloxacin, Levofloxacin, or Moxifloxacin Salts in Research


Generic substitution among fluoroquinolones is scientifically unsound due to three fundamental differences that directly impact experimental reproducibility and formulation outcomes. First, the meglumine salt confers distinct aqueous solubility and crystalline stability characteristics absent in hydrochloride salts of ciprofloxacin or the hemihydrate forms of levofloxacin [1]. Second, delafloxacin's non-zwitterionic, anionic structure at physiological pH enables it to retain (and in some cases enhance) antibacterial activity in acidic microenvironments—such as abscesses, phagolysosomes, and the pulmonary epithelial lining fluid—where zwitterionic fluoroquinolones like levofloxacin lose potency [2]. Third, the MIC spectrum against Gram-positive pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA) and levofloxacin-resistant streptococci, differs quantitatively by orders of magnitude, making cross-class assumptions invalid [3][4]. Researchers must select the specific salt form and compound based on these verified differential properties, not merely the core quinolone scaffold.

Delafloxacin Meglumine: Quantifiable Differentiation Against Key Comparators


MIC50/MIC90 Comparison: Delafloxacin Meglumine vs. Levofloxacin, Moxifloxacin, and Ciprofloxacin Against S. aureus

Against 560 clinical bacterial isolates from cancer patients, delafloxacin demonstrated 4- to >128-fold lower MIC50 and MIC90 values compared to ciprofloxacin and levofloxacin against Staphylococcus aureus. For MSSA specifically, delafloxacin MIC50 was ≤0.004 mg/L, compared to 0.25 mg/L for levofloxacin (>62-fold difference) and >128 mg/L for ciprofloxacin (>32,000-fold difference) [1]. Against MRSA, delafloxacin MIC50 ranged from 0.06 to 0.25 mg/L, while levofloxacin MIC50 was 4 mg/L (16- to 64-fold higher) [2].

Antimicrobial susceptibility MIC Staphylococcus aureus MRSA Fluoroquinolone

Time-Kill Kinetics: Delafloxacin Meglumine Achieves 3-log10 Reduction 1.6× Faster Than Levofloxacin at Equivalent Multiples of MIC

In time-kill studies using 8×MIC against Staphylococcus aureus isolates, delafloxacin reduced bacterial burden by 3.0 log10 CFU/mL within 8 hours, whereas levofloxacin required 13 hours to achieve the same reduction—a 1.6-fold time advantage [1]. This accelerated killing correlates with a 2- to 5-fold lower AUC/MIC target for the 1-log kill endpoint [2].

Time-kill Bactericidal Pharmacodynamics Staphylococcus aureus

Acidic Environment Potency Retention: Delafloxacin Meglumine MIC Decreases 32-fold at pH 6.5 While Levofloxacin MIC Remains Unchanged

Against clinical Stenotrophomonas maltophilia isolates (n=37), delafloxacin MIC50 decreased from 8 mg/L at pH 7.3 to 0.25 mg/L at pH 6.5—a 32-fold (4 log2 dilutions) improvement. In contrast, levofloxacin MIC50 remained unchanged at 8 mg/L across both pH conditions [1]. In time-kill analyses at fCmax, levofloxacin was not bactericidal against any isolate at pH 6.5, while delafloxacin maintained bactericidal activity against 2 of 5 isolates [1].

pH-dependent activity Stenotrophomonas maltophilia Cystic fibrosis Pulmonary infection

Solubility and Storage Stability: Delafloxacin Meglumine Offers 58-70× Higher Aqueous Solubility Than Ciprofloxacin and Defined Crystalline Stability

Delafloxacin meglumine demonstrates water solubility of 100 mg/mL (157 mM) at 25°C . In comparative physiochemical characterization, delafloxacin water solubility is 0.0699 g/L (≈70 mg/L), which is >58-fold higher than ciprofloxacin (<1 mg/L) and substantially exceeds that of levofloxacin (sparingly soluble) [1]. The meglumine salt forms stable crystalline polymorphs enabling 36-month lyophilized storage at -20°C [2].

Solubility Formulation DMSO solubility Stability Crystalline form

Pharmacokinetic IV-to-Oral Bioequivalence: Delafloxacin Meglumine Enables Seamless Switch from 300 mg IV to 450 mg Oral

In a crossover study of 56 healthy volunteers, total systemic exposure (AUC0–∞) for a single 300 mg IV infusion of delafloxacin meglumine was equivalent to a single 450 mg oral tablet, with a geometric least square mean ratio of 0.8768 (90% CI: 0.8356–0.9200) [1]. Absolute oral bioavailability is 58.8% (range 60-70% in other studies) [1][2]. Unlike older fluoroquinolones that require complex dose adjustments when switching routes, delafloxacin's defined IV-to-oral equivalence supports direct protocol translation.

Pharmacokinetics Bioavailability AUC IV-to-oral switch Formulation

Patent-Protected Crystalline Meglumine Salt: Delafloxacin Meglumine is Formulation-Specific with 12 Active US Patents

The meglumine salt of delafloxacin is specifically claimed in EP3056492A1 (filed 2005) for its improved solubility, stability, and tolerability over the free acid and other salt forms [1]. As of 2026, delafloxacin meglumine is protected by 12 active US patents covering the crystalline form, intravenous composition, and specific dosing regimens for overweight/obese patients [2]. The generic entry date is estimated no earlier than 2027 based on regulatory exclusivity [2].

Patent Crystalline form Polymorph Formulation Intellectual property

Delafloxacin Meglumine: Optimal Research and Industrial Applications Based on Quantitative Differentiation


In Vitro Susceptibility Testing of MRSA and Fluoroquinolone-Resistant Gram-Positive Isolates

Utilize delafloxacin meglumine for antimicrobial susceptibility testing (AST) against methicillin-resistant Staphylococcus aureus (MRSA), coagulase-negative staphylococci, and levofloxacin-resistant streptococci where comparator agents fail to demonstrate activity [1]. The 62-fold lower MIC50 against S. aureus versus levofloxacin and >32,000-fold versus ciprofloxacin enables accurate MIC determination in resistant populations that would otherwise read as 'resistant' or '>128 mg/L' [1][2].

Pharmacodynamic Modeling in Acidic Physiological Compartments (Abscess, Pulmonary Epithelial Lining Fluid)

Employ delafloxacin meglumine in time-kill and hollow-fiber infection models conducted at pH 6.0-6.5 to simulate the acidic microenvironment of abscesses, the phagolysosome, or the pulmonary epithelial lining fluid [3]. Unlike levofloxacin, which loses activity at acidic pH, delafloxacin's non-zwitterionic structure confers a 32-fold MIC reduction at pH 6.5, making it the only fluoroquinolone suitable for modeling infections in these niches [3].

Formulation Development Requiring High Aqueous Solubility and Stable Crystalline API

Source delafloxacin meglumine (rather than the free base or alternative salts) for aqueous-based formulations, intravenous preparations, or lyophilized products requiring long-term stability [4]. The meglumine salt delivers 100 mg/mL water solubility at 25°C—>58-fold higher than ciprofloxacin HCl—and maintains crystalline integrity for 36 months at -20°C [4]. This salt form is essential for achieving target plasma concentrations in preclinical dosing.

Clinical Trial Material Sourcing for IV-to-Oral Switch Studies

Procure delafloxacin meglumine in both IV (300 mg/vial) and oral (450 mg tablet) matched forms for bioavailability and switch-therapy trials [5]. The established AUC equivalence (geometric LS mean ratio 0.8768) allows seamless transition between routes without complex pharmacokinetic bridging, a defined advantage over other fluoroquinolones that lack equivalent exposure across formulations [5][6].

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